Ethyl Arachidonate-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

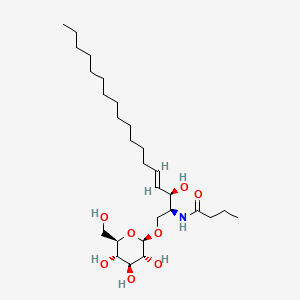

Ethyl Arachidonate-d5 is a deuterated form of ethyl arachidonate, which is an ethyl ester of arachidonic acid. This compound is often used in biochemical research due to its stable isotope labeling, which allows for precise tracking and analysis in various biological systems. The molecular formula of this compound is C22H31D5O2, and it has a molecular weight of 337.55 .

Applications De Recherche Scientifique

Ethyl Arachidonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference material in mass spectrometry and other analytical techniques to study lipid metabolism and signaling pathways.

Biology: Used to study the incorporation and metabolism of arachidonic acid in biological systems, including cell membranes and lipid bilayers.

Medicine: Used in research on inflammatory diseases and other conditions related to arachidonic acid metabolism.

Industry: Used in the development of pharmaceuticals and other products that involve lipid metabolism and signaling

Mécanisme D'action

Arachidonic Acid, a related compound, plays an essential role in physiological homeostases, such as repair and growth of cells . It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . The fatty acid may increase glutamate release from hippocampal nerve terminals, block glutamate uptake, or potentiate NMDA receptor current .

Safety and Hazards

The safety data sheet for Ethyl Arachidonate-d5 suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl Arachidonate-d5 can be synthesized through a catalytic process from a natural, non-deuterated ethyl ester of arachidonic acid. The key step involves the incorporation of deuterium atoms into the molecule, which can be achieved through a copper-catalyzed coupling of a deuterated alkyne bromide with a terminal alkyne, followed by hydrogenation of the triple bonds .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl Arachidonate-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroperoxides and other oxidized derivatives.

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides, often under mild conditions.

Reduction: Common reagents include hydrogen gas and metal catalysts, such as palladium or platinum, under controlled conditions.

Substitution: Common reagents include halogens and other electrophiles, often under acidic or basic conditions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Ethyl Arachidonate-d5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems. Similar compounds include:

Ethyl Arachidonate: The non-deuterated form, which lacks the stable isotope labeling.

Arachidonic Acid: The free acid form, which is not esterified and lacks the ethyl group.

Deuterated Arachidonic Acid: Similar to this compound but not esterified

This compound stands out due to its enhanced stability and utility in research applications, particularly in studies involving lipid metabolism and signaling pathways .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Arachidonate-d5 can be achieved through the esterification reaction of Arachidonic Acid-d5 with ethanol in the presence of a catalyst.", "Starting Materials": ["Arachidonic Acid-d5", "Ethanol", "Catalyst (e.g. sulfuric acid)"], "Reaction": [ "1. Dissolve Arachidonic Acid-d5 in ethanol.", "2. Add a small amount of catalyst (e.g. sulfuric acid) to the mixture.", "3. Heat the mixture under reflux for several hours.", "4. Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "5. Dry the organic layer over anhydrous sodium sulfate.", "6. Concentrate the product under reduced pressure to obtain Ethyl Arachidonate-d5 as a colorless oil.", "7. Purify the product by column chromatography if necessary." ] } | |

Numéro CAS |

1331642-74-0 |

Formule moléculaire |

C22H36O2 |

Poids moléculaire |

337.559 |

Nom IUPAC |

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2 |

Clé InChI |

SNXPWYFWAZVIAU-DJRYQXLJSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Synonymes |

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; Arachidonic Acid Ethyl Ester-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)

![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)